molecular formula C20H21ClN4O B11210804 (4-Chloro-phenyl)-[4-(1-ethyl-1H-benzoimidazol-2-yl)-piperazin-1-yl]-methanone

(4-Chloro-phenyl)-[4-(1-ethyl-1H-benzoimidazol-2-yl)-piperazin-1-yl]-methanone

Cat. No.: B11210804
M. Wt: 368.9 g/mol
InChI Key: FZTACSBFIXEFJW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 1-ethyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Properties

Molecular Formula

C20H21ClN4O

Molecular Weight

368.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN4O/c1-2-25-18-6-4-3-5-17(18)22-20(25)24-13-11-23(12-14-24)19(26)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3

InChI Key

FZTACSBFIXEFJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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